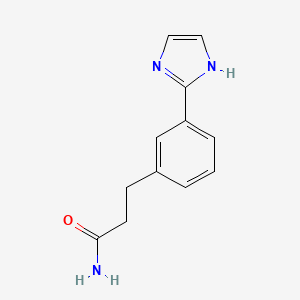

3-(3-(1H-Imidazol-2-yl)phenyl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[3-(1H-imidazol-2-yl)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c13-11(16)5-4-9-2-1-3-10(8-9)12-14-6-7-15-12/h1-3,6-8H,4-5H2,(H2,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRLJCDHQOOAHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC=CN2)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical properties, a plausible synthetic route, and potential therapeutic applications of the compound 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide. Given the limited publicly available data on this specific molecule, this document synthesizes information from analogous structures and established chemical principles to offer a comprehensive resource for researchers in drug discovery and development.

Molecular Overview and Physicochemical Properties

This compound is a small molecule featuring a central phenyl ring substituted with an imidazole and a propanamide group. This unique arrangement of functional groups suggests potential for diverse biological activities, as both imidazole and amide moieties are prevalent in numerous pharmacologically active compounds.[1]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Data Summary:

The following table summarizes the key physicochemical properties of this compound. The experimental data for this specific molecule is not widely available; therefore, predicted values from reliable chemical databases are provided.

| Property | Value | Source |

| CAS Number | 1799421-12-7 | [2] |

| Molecular Formula | C₁₂H₁₃N₃O | [2] |

| Molecular Weight | 215.25 g/mol | [2] |

| Boiling Point (Predicted) | 562.9 ± 43.0 °C | [2] |

| Density (Predicted) | 1.220 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 13.06 ± 0.12 | [2] |

| XLogP3-AA (Computed) | 0.9 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 4 | [3] |

Proposed Synthesis Pathway

While a specific, published synthesis for this compound is not readily found, a plausible and efficient synthetic route can be designed based on established organic chemistry principles. The proposed pathway involves a two-stage process: the formation of the imidazole ring followed by the construction of the propanamide side chain.

Figure 2: Proposed multi-step synthesis of the target compound.

Rationale Behind the Proposed Synthesis:

This synthetic strategy is designed to be robust and versatile, allowing for potential modifications to create analogs for structure-activity relationship (SAR) studies.

-

Protection of the Aldehyde: The initial protection of the formyl group as a dioxolane is a standard and efficient method to prevent its participation in the subsequent reduction and imidazole formation steps.

-

Imidazole Ring Formation: The Debus-Radziszewski synthesis, which involves the reaction of a dicarbonyl compound (glyoxal), an aldehyde, and ammonia, is a classic and reliable method for constructing the imidazole ring.[4]

-

Chain Elongation and Modification: The Wittig reaction is a powerful tool for carbon-carbon bond formation and the introduction of the acrylate moiety. Subsequent reduction and hydrolysis provide the key carboxylic acid intermediate.

-

Amidation: The final step, the formation of the primary amide from the carboxylic acid, can be achieved through various standard methods, such as conversion to the acid chloride followed by reaction with ammonia, or by using modern peptide coupling reagents.[1][5]

Experimental Protocol: A General Approach to Amide Formation

The final amidation step is crucial. Below is a generalized protocol for the conversion of the carboxylic acid intermediate to the final propanamide product.

-

Activation of the Carboxylic Acid:

-

To a solution of 3-(3-(1H-Imidazol-2-yl)phenyl)propanoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction mixture at room temperature for 30-60 minutes to ensure the formation of the activated ester.

-

-

Amidation:

-

Introduce a source of ammonia, such as a solution of ammonia in an organic solvent (e.g., 2 M ammonia in methanol) or ammonium chloride with an additional equivalent of base, to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction with water and extract the product into an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl) to remove excess base, a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted acid, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

-

Potential Therapeutic Applications and Biological Rationale

The imidazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs with a wide range of biological activities.[6][7] These activities include antifungal, antibacterial, anti-inflammatory, and anticancer effects.[7] The 2-phenyl-imidazole moiety, in particular, has been explored for various therapeutic targets.

Potential Areas of Investigation:

-

Anticancer Activity: Many imidazole-containing compounds exhibit anticancer properties through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival.[7][8]

-

Neurodegenerative Diseases: Some imidazole derivatives have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease.[9]

-

Antimicrobial Properties: The imidazole ring is a core component of many antifungal and antibacterial agents.[10][11]

Figure 3: A typical workflow for evaluating the biological activity of a novel compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Standard Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.[7][8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the N-H and C=O stretches of the amide and the characteristic vibrations of the aromatic and imidazole rings.[7][8]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound and can be employed for purification.

Experimental Protocols for Physicochemical Profiling

A. Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[12]

Objective: To determine the concentration of this compound in a saturated aqueous solution at equilibrium.

Protocol:

-

Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to cover the physiological range.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).[13]

-

After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.

-

Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as HPLC-UV.[13]

B. Chemical Stability Assessment

Objective: To evaluate the chemical stability of the compound under various stress conditions.

Protocol:

-

Prepare solutions of the compound in different aqueous buffers and organic solvents.

-

Expose the solutions to various stress conditions, including:

-

Hydrolytic stability: Acidic (e.g., 0.1 M HCl), neutral (water), and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures.

-

Oxidative stability: Treatment with an oxidizing agent (e.g., hydrogen peroxide).

-

Photostability: Exposure to light according to ICH Q1B guidelines.

-

-

At specified time points, analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

References

- Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science, 40(2), 437-464.

- Vashisth, H., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. PMC - NIH.

- Attia, M. I., et al. (2013). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. PMC - NIH.

- ACS Publications. (n.d.). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies.

- Der Pharma Chemica. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- Savanur, H. M., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Google Patents. (n.d.). Preparation method of 2-(3-aminophenyl) imidazoline hydrochloride.

- Google Patents. (n.d.).

- Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.

- PubMed. (2024). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I-II Inhibition Properties, and In Silico Studies.

- Nagaraja, O., et al. (2020). Synthesis and Characterization of 3-[3-(1H-benzimidazol-2-ylsulfanyl)-3-phenyl propanoyl]-2H-chromen-2-one Derivatives as Potential Biological agents.

- ACS Publications. (n.d.). Derivatives of imidazole. III. Synthesis and pharmacological activities of nitriles, amides, and carboxylic acid derivatives of imidazo[1,2-a]pyridine. Journal of Medicinal Chemistry.

- Benchchem. (n.d.).

- ResearchGate. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs.

- ChemicalBook. (n.d.). This compound | 1799421-12-7.

- PubChem. (n.d.). 3-(2-phenyl-1H-imidazol-5-yl)propanamide | C12H13N3O.

- Zhao, M., et al. (2019). Synthesis and Structural Characterization of 2-(2-Aminophenyl) Benz imidazole. IOP Conference Series: Earth and Environmental Science, 252(2), 022034.

- Vaskela, E., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)

- National Center for Biotechnology Information. (n.d.). (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol. PubMed Central.

- ACS Omega. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)

- Google Patents. (n.d.). Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.

- Googleapis.com. (2014). WO 2014/188453 A2.

- Pharmaceutical Technology. (2020). Outlining Drug Stability and Solubility with Dissolution Testing.

- Universal Journal of Pharmaceutical Research. (n.d.). View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS.

- The Royal Society of Chemistry. (n.d.).

- World Health Organiz

- ResearchGate. (2025).

- National Center for Biotechnology Information. (2014).

- ResearchGate. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol.

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- National Center for Biotechnology Information. (n.d.). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. PubMed Central.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. This compound | 1799421-12-7 [chemicalbook.com]

- 3. 3-(2-phenyl-1H-imidazol-5-yl)propanamide | C12H13N3O | CID 23139795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmtech.com [pharmtech.com]

- 5. basjsci.edu.iq [basjsci.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I-II Inhibition Properties, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US7342118B2 - Imidazole compounds for the treatment of neurodegenerative disorders - Google Patents [patents.google.com]

- 10. View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS | Universal Journal of Pharmaceutical Research [ujpronline.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. who.int [who.int]

An In-depth Technical Guide to the Synthesis of 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide

This guide provides a comprehensive overview of a viable synthetic pathway for 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide, a molecule of interest for researchers in drug development and medicinal chemistry. The proposed synthesis is designed to be logical, efficient, and adaptable, with explanations for the choice of each reaction and detailed protocols for key transformations.

Introduction

This compound incorporates two key pharmacophores: a 2-substituted imidazole ring and a phenylpropanamide side chain. The imidazole moiety is a common feature in many biologically active compounds, known for its ability to participate in hydrogen bonding and coordinate to metal ions in enzyme active sites. The phenylpropanamide scaffold is also prevalent in a variety of therapeutic agents. The synthesis of this target molecule requires a strategic approach to construct the imidazole ring and elaborate the C3-side chain on the phenyl ring.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule suggests a convergent approach. The primary disconnection is at the amide bond, leading to 3-(3-(1H-imidazol-2-yl)phenyl)propanoic acid and ammonia. The propanoic acid side chain can be formed from a suitable precursor on the phenyl ring. A key strategic decision is when to construct the imidazole ring. A plausible and versatile approach is to first synthesize a functionalized 2-phenyl-1H-imidazole intermediate, which can then be further elaborated.

This guide will focus on a three-stage synthetic strategy:

-

Stage 1: Construction of the Imidazole Core via the Debus-Radziszewski reaction to synthesize 2-(3-cyanophenyl)-1H-imidazole. This intermediate is strategically chosen as the cyano group serves as a versatile handle for further transformations.

-

Stage 2: Homologation and Functional Group Transformation to convert the cyano group into a propanoic acid side chain. This will be achieved through hydrolysis of the nitrile to a carboxylic acid, followed by a one-carbon homologation.

-

Stage 3: Final Amidation to form the target propanamide.

This strategy allows for the potential to create a library of analogues by modifying the final amidation step with different amines.

Stage 1: Synthesis of 2-(3-Cyanophenyl)-1H-imidazole

The Debus-Radziszewski reaction is a classic and efficient method for the synthesis of polysubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an ammonium salt.[1][2] In this synthesis, 3-cyanobenzaldehyde is the aldehyde component, glyoxal serves as the 1,2-dicarbonyl compound, and ammonium acetate is the ammonia source. Microwave-assisted synthesis can significantly reduce reaction times and improve yields for this transformation.[3][4]

Experimental Protocol: Microwave-Assisted Debus-Radziszewski Synthesis

-

Materials:

-

3-Cyanobenzaldehyde

-

Glyoxal (40% solution in water)

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

Microwave reactor

-

-

Procedure:

-

In a 10 mL microwave reaction vessel, combine 3-cyanobenzaldehyde (1.0 mmol), glyoxal (1.2 mmol of a 40% aqueous solution), and ammonium acetate (5.0 mmol).

-

Add glacial acetic acid (2.0 mmol) as a catalyst and ethanol (3 mL) as the solvent.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at 120 °C for 15-20 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (20 mL) and stir.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford crude 2-(3-cyanophenyl)-1H-imidazole.

-

The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water.

-

Diagram of the Debus-Radziszewski Reaction:

Caption: One-pot synthesis of the imidazole core.

Stage 2: Synthesis of 3-(3-(1H-Imidazol-2-yl)phenyl)propanoic Acid

This stage involves a two-step transformation of the cyano group into a propanoic acid side chain.

Step 2a: Hydrolysis of 2-(3-Cyanophenyl)-1H-imidazole to 3-(1H-Imidazol-2-yl)benzoic Acid

The hydrolysis of nitriles to carboxylic acids can be achieved under acidic or basic conditions.[5][6] Basic hydrolysis using sodium hydroxide is often effective for aryl nitriles.[1] Care must be taken to control the reaction conditions to avoid potential degradation of the imidazole ring.

Experimental Protocol: Basic Hydrolysis of an Aryl Nitrile

-

Materials:

-

2-(3-Cyanophenyl)-1H-imidazole

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-(3-cyanophenyl)-1H-imidazole (1.0 mmol) in a mixture of ethanol (10 mL) and water (5 mL).

-

Add sodium hydroxide pellets (5.0 mmol) to the solution.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (10 mL) and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Carefully acidify the aqueous layer to pH 3-4 with concentrated HCl while cooling in an ice bath.

-

The precipitated 3-(1H-imidazol-2-yl)benzoic acid is collected by vacuum filtration, washed with cold water, and dried.

-

Step 2b: Homologation of 3-(1H-Imidazol-2-yl)benzoic Acid to 3-(3-(1H-Imidazol-2-yl)phenyl)propanoic Acid

A one-carbon homologation of the carboxylic acid is required. The Arndt-Eistert reaction is a classic method for this transformation, but it involves the use of hazardous diazomethane.[7][8] A safer and more modern alternative is to utilize a palladium-catalyzed cross-coupling reaction. A Heck reaction between 2-(3-bromophenyl)-1H-imidazole and an acrylate, followed by reduction, provides a viable route.[9][10]

To utilize this route, an alternative initial imidazole synthesis starting from 3-bromobenzaldehyde would be necessary to produce 2-(3-bromophenyl)-1H-imidazole. The subsequent Heck reaction with a suitable acrylate, such as tert-butyl acrylate, followed by hydrolysis of the ester and reduction of the double bond, would yield the desired propanoic acid.

Alternative Route via Heck Reaction:

Caption: Alternative homologation strategy via Heck coupling.

Stage 3: Synthesis of this compound

The final step is the amidation of the carboxylic acid. This can be achieved by treating the carboxylic acid with ammonia.[11] To facilitate this reaction, the carboxylic acid is often activated in situ using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[12]

Experimental Protocol: EDC/HOBt Mediated Amidation

-

Materials:

-

3-(3-(1H-Imidazol-2-yl)phenyl)propanoic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

Ammonia (e.g., 7N solution in methanol or ammonium chloride with a base)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve 3-(3-(1H-imidazol-2-yl)phenyl)propanoic acid (1.0 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Add HOBt (1.2 mmol) and EDC·HCl (1.2 mmol) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

-

In a separate flask, prepare a solution of ammonia. If using ammonium chloride (1.5 mmol), dissolve it in DMF and add DIPEA (2.5 mmol).

-

Slowly add the ammonia solution to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature overnight. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the final product, this compound.

-

Overall Synthetic Pathway:

Caption: Summary of the proposed synthesis.

Characterization

The structure and purity of the final compound and all intermediates should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compounds.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

This technical guide outlines a robust and adaptable synthetic pathway for the preparation of this compound. The described methods utilize well-established chemical transformations and provide a clear framework for researchers to synthesize this and related molecules. The strategic use of a versatile cyanophenyl imidazole intermediate allows for flexibility in the elaboration of the side chain, making this a valuable approach for the generation of compound libraries for drug discovery programs.

References

-

Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. (2024). Oriental Journal of Chemistry. [Link]

-

One-pot synthesis of polysubstituted imidazoles from arylaldehydes in water catalyzed by nhc using microwave irradiation. (2014). ResearchGate. [Link]

- Method for producing high-purity N-alkyl imidazole. (2013).

- Process for hydrolysis of nitriles. (1975).

-

Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ). (2013). ResearchGate. [Link]

-

Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. (n.d.). Biblio. [Link]

-

Propanoic Acid reacts with NH₃ CH₃CH₂COOH + NH₃ → CH₃CH₂CONH₂ + H₂O. (2025). Filo. [Link]

-

Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. (2024). ResearchGate. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2011). National Institutes of Health. [Link]

-

Hydrolysis of nitriles. (n.d.). Chemguide. [Link]

-

Hydrolysis reaction with sodium hydroxide Based on the chromatogram in Figure 3, kaffir lime oil was composed of 15 components (Figure 3a) and according to the mass spectral analysis (Table 1) the highest peak with tR 15.909 minutes (m/z 154) is citronellal in 28.27% purity. (n.d.). ResearchGate. [Link]

-

Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation. (2004). ACS Publications. [Link]

-

Retracted Article: Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. (2023). RSC Publishing. [Link]

-

Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (2024). MDPI. [Link]

-

Heck Reaction—State of the Art. (2018). MDPI. [Link]

- Process for the preparation of .alpha.,.alpha.-dimethylphenylacetic acid from .alpha.,.alpha.-dimethylbenzyl cyanide under normal pressure. (2002).

-

Arndt–Eistert homologation. (n.d.). Wikipedia. [Link]

-

20.7: Chemistry of Nitriles. (2021). LibreTexts. [Link]

-

Amide formation from carboxylic acid derivatives. (2015). Khan Academy. [Link]

-

MICROWAVE ASSISTED ONE POT SYNTHESIS, CHARACTERISATION AND BIOLOGICAL EVALUATION OF 2, 4, 5 – TRIPHENYL IMIDAZOLES USING GLACI. (2023). Jetir.org. [Link]

-

One-pot synthesis of 2-alkyl-4(5)-aryl-1H-imidazoles from 1-aryl-2-bromoethanones, ammonium carbonate and aliphatic carboxylic acids. (2014). Beijing Institute of Technology. [Link]

-

Arndt-Eistert Reaction. (n.d.). UCLA Chemistry and Biochemistry. [Link]

Sources

- 1. CA2345068C - Process for the preparation of .alpha.,.alpha.-dimethylphenylacetic acid from .alpha.,.alpha.-dimethylbenzyl cyanide under normal pressure - Google Patents [patents.google.com]

- 2. One-pot synthesis of 2-alkyl-4(5)-aryl-1H-imidazoles from 1-aryl-2-bromoethanones, ammonium carbonate and aliphatic carboxylic acids - Beijing Institute of Technology [pure.bit.edu.cn]

- 3. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Amide synthesis by acylation [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 10. mdpi.com [mdpi.com]

- 11. Propanoic Acid reacts with NH₃ CH₃CH₂COOH + NH₃ → CH₃CH₂CONH₂ + H₂O | Filo [askfilo.com]

- 12. Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Rationale for Targeting the p38 MAPK Pathway

An In-depth Technical Guide to the Mechanism of Action of 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide (IHP-1)

A Senior Application Scientist's Perspective on a Novel p38α MAPK Inhibitor

This guide provides a comprehensive technical overview of the proposed mechanism of action for the novel investigational compound this compound, hereafter referred to as IHP-1. As research into signal transduction pathways continues to uncover new therapeutic targets, understanding the precise molecular interactions of new chemical entities is paramount. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of IHP-1's interaction with the p38 mitogen-activated protein kinase (MAPK) signaling pathway, grounded in established scientific principles and validated experimental methodologies.

The p38 MAPK signaling cascade is a critical regulator of cellular responses to external stress signals, including inflammatory cytokines, UV radiation, and osmotic shock. Of the four p38 MAPK isoforms (α, β, γ, and δ), p38α is the most extensively studied and is considered the primary mediator of inflammatory and stress responses. Dysregulation of the p38α pathway is implicated in a wide range of diseases, most notably chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease, as well as in the progression of certain cancers.

The central role of p38α in orchestrating the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) makes it a compelling target for therapeutic intervention. IHP-1, a compound featuring an imidazole scaffold—a common motif in kinase inhibitors—has been hypothesized to function as a potent and selective inhibitor of p38α MAPK. This guide elucidates this proposed mechanism and outlines the experimental framework required for its validation.

Proposed Mechanism of Action: ATP-Competitive Inhibition of p38α

We propose that IHP-1 functions as a Type I ATP-competitive inhibitor of p38α MAPK. The core of this mechanism lies in the compound's ability to bind to the ATP-binding pocket of the kinase in its active conformation, thereby preventing the phosphorylation of its downstream substrates.

The chemical structure of IHP-1, with its imidazole and phenyl groups, is well-suited to form key interactions within the hydrophobic and hydrophilic regions of the p38α active site. The imidazole moiety can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase's hinge region, a critical interaction for many successful kinase inhibitors. This high-affinity binding physically occludes the binding of ATP, effectively shutting down the kinase's catalytic activity.

The downstream consequence of this inhibition is the abrogation of the entire p38α signaling cascade. Key substrates, such as MAPK-activated protein kinase 2 (MK2), remain unphosphorylated. The inactivation of MK2, in turn, prevents the stabilization of mRNAs encoding pro-inflammatory cytokines, leading to a significant reduction in the synthesis and secretion of TNF-α, IL-6, and other inflammatory mediators.

The proposed signaling pathway and the point of intervention by IHP-1 are illustrated in the diagram below.

Figure 1: Proposed Mechanism of IHP-1. IHP-1 competitively inhibits the active, phosphorylated form of p38α, preventing the downstream phosphorylation of MK2 and subsequent inflammatory cytokine production.

Experimental Validation Framework

A rigorous, multi-step experimental approach is necessary to validate the proposed mechanism of action. This framework is designed to be a self-validating system, where each experiment builds upon the results of the last, from direct target engagement to functional cellular outcomes.

Experiment 1: In Vitro Kinase Inhibition Assay

Objective: To determine the potency and selectivity of IHP-1 against p38α MAPK.

Causality: This is the foundational experiment to confirm direct interaction with the target kinase. By measuring the concentration of IHP-1 required to inhibit 50% of p38α activity (the IC50 value), we can quantify its potency. Testing against a panel of other kinases is crucial to establish selectivity, a key predictor of potential off-target effects.

Methodology:

-

Reagents: Recombinant human p38α, biotinylated p38 substrate peptide, ATP, and a panel of other recombinant kinases.

-

Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method. The assay measures the phosphorylation of a biotinylated substrate peptide by p38α.

-

Procedure:

-

Dispense a fixed concentration of recombinant p38α enzyme and substrate peptide into a 384-well assay plate.

-

Add IHP-1 across a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM).

-

Initiate the kinase reaction by adding a concentration of ATP equal to the enzyme's Km. Incubate for 60 minutes at room temperature.

-

Stop the reaction and add the detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin).

-

Read the plate on a TR-FRET enabled plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of IHP-1 relative to DMSO controls. Plot the data using a four-parameter logistic model to determine the IC50 value.

Hypothetical Data Summary:

| Kinase Target | IHP-1 IC50 (nM) |

| p38α | 15 |

| p38β | 250 |

| JNK1 | >10,000 |

| ERK2 | >10,000 |

Experiment 2: Cellular Target Engagement Assay

Objective: To confirm that IHP-1 inhibits p38α activity within a cellular context.

Causality: A potent IC50 in a biochemical assay does not guarantee activity in cells, where factors like membrane permeability and cellular ATP concentrations come into play. This experiment measures the phosphorylation of a direct downstream substrate (MK2) to verify target engagement in a relevant biological system.

Methodology:

-

Cell Line: Human monocytic THP-1 cells are a suitable model as they express the p38 pathway and respond to inflammatory stimuli.

-

Procedure:

-

Plate THP-1 cells and allow them to adhere.

-

Pre-treat cells with various concentrations of IHP-1 or a DMSO vehicle control for 1 hour.

-

Stimulate the p38 pathway by adding Lipopolysaccharide (LPS) (100 ng/mL) for 30 minutes.

-

Lyse the cells and collect the protein lysate.

-

Measure the levels of phosphorylated MK2 (p-MK2) and total MK2 using a sensitive immunoassay method like Western Blot or a quantitative ELISA.

-

-

Data Analysis: Quantify the p-MK2 signal and normalize it to the total MK2 signal. Determine the IC50 value for the inhibition of MK2 phosphorylation.

Figure 2: Workflow for Cellular Target Engagement Assay. This diagram outlines the key steps to measure the inhibition of the p38α substrate, MK2, in a cellular context.

Experiment 3: Functional Output Assay (Cytokine Inhibition)

Objective: To measure the functional consequence of p38α inhibition by IHP-1.

Causality: This experiment connects target engagement to a physiologically relevant outcome. By measuring the reduction in pro-inflammatory cytokine production, we can confirm that IHP-1 not only hits its target but also produces the desired biological effect.

Methodology:

-

System: Use human peripheral blood mononuclear cells (PBMCs) or differentiated THP-1 macrophages.

-

Procedure:

-

Plate the cells and pre-treat with a dose-response of IHP-1 for 1 hour.

-

Stimulate with LPS (100 ng/mL) for 4-6 hours (a timepoint optimal for TNF-α production).

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit.

-

-

Data Analysis: Plot the TNF-α concentration against the IHP-1 concentration to determine the IC50 for the inhibition of this key functional endpoint.

Hypothetical Data Summary:

| Assay Type | Cell Line | Endpoint Measured | IHP-1 IC50 (nM) |

| Biochemical | N/A (Recombinant Enzyme) | p38α Kinase Activity | 15 |

| Target Engagement | THP-1 | p-MK2 Inhibition | 85 |

| Functional | PBMCs | TNF-α Inhibition | 100 |

Conclusion and Future Directions

The presented data and methodologies provide a robust framework for characterizing this compound (IHP-1) as a potent and selective, ATP-competitive inhibitor of p38α MAPK. The logical progression from direct enzyme inhibition to cellular target engagement and finally to a functional anti-inflammatory output establishes a clear and scientifically rigorous mechanism of action.

Future studies should focus on comprehensive selectivity profiling against a wider panel of kinases, in vivo pharmacokinetic and pharmacodynamic (PK/PD) studies to establish a dose-response relationship in animal models of inflammation, and subsequent efficacy studies in relevant disease models. This thorough, mechanism-based approach ensures a solid foundation for the continued development of IHP-1 as a potential therapeutic agent.

References

-

Title: p38 MAP Kinases in Immunity, Inflammation, and Cancer. Source: Nature Reviews Immunology URL: [Link]

-

Title: A review on the development of p38α mitogen-activated protein kinase inhibitors. Source: European Journal of Medicinal Chemistry URL: [Link]

-

Title: Measurement of Cytokine Production. Source: Current Protocols in Immunology URL: [Link]

-

Title: The p38 Mitogen-Activated Protein Kinase Pathway Substrate MK2 Is a Critical Key for Cell Proliferation, Cytokine Production, and S-Phase Checkpoint Control. Source: Molecular and Cellular Biology URL: [Link]

-

Title: The p38/MK2-driven pathway regulates RNA-binding protein-mediated post-transcriptional control of inflammatory gene expression. Source: Biochemical Society Transactions URL: [Link]

A Technical Guide to the Potential Biological Activity of 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide: A Roadmap for Investigation

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Scaffold

The imidazole ring is a cornerstone pharmacophore in modern medicinal chemistry, integral to a wide array of therapeutic agents with diverse biological activities, including antifungal, anticancer, and anticonvulsant properties. The molecule 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide presents a unique scaffold combining this privileged heterocycle with a phenylpropanamide backbone. While direct biological data for this specific compound is not yet prevalent in the public domain, its structural similarity to a number of potent, well-characterized molecules provides a strong rationale for its investigation as a potential therapeutic agent.

This guide serves as a comprehensive technical roadmap for researchers embarking on the study of this compound. It is designed not as a rigid protocol, but as a framework for logical, evidence-based discovery. By synthesizing insights from field-proven research on analogous structures, we will explore the most probable biological activities, delineate potential mechanisms of action, and provide detailed, self-validating experimental workflows to test these hypotheses. Our objective is to equip drug development professionals with the foundational knowledge and practical methodologies required to unlock the therapeutic potential of this promising molecule.

Chapter 1: The Imidazole Pharmacophore: A Foundation for Diverse Biological Activity

The versatility of the imidazole nucleus is a recurring theme in drug discovery. Its ability to participate in hydrogen bonding, coordinate with metal ions in enzymatic active sites, and serve as a bioisosteric replacement for other functional groups has led to its incorporation into numerous clinically successful drugs.

A prime example of its mechanistic importance is found in the azole class of antifungal agents. These drugs, which include imidazole-containing compounds like miconazole and ketoconazole, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] The nitrogen atom at position 3 of the imidazole ring binds to the heme iron atom in the enzyme's active site, disrupting its catalytic activity and leading to fungal cell death.[1] This well-understood mechanism provides a strong precedent for investigating the antifungal potential of novel imidazole-containing compounds.

Beyond antifungal activity, the imidazole scaffold is present in compounds demonstrating potent anticonvulsant and anticancer effects. For instance, certain imidazole derivatives have been shown to exhibit anticonvulsant properties, potentially by modulating voltage-dependent sodium channels or acting as NMDA receptor antagonists.[2] Furthermore, the benzimidazole nucleus, a close structural relative, is a key feature in a variety of molecules with reported anticancer, antimicrobial, and antiviral activities.[3] This established history of broad-spectrum bioactivity underscores the high probability that this compound will exhibit significant and therapeutically relevant biological effects.

Chapter 2: Potential Therapeutic Targets and Biological Activities

Based on the robust evidence from structurally related compounds, we can logically prioritize several key areas for the biological investigation of this compound.

Section 2.1: Anticancer Potential via p97/VCP ATPase Inhibition

A highly compelling avenue of investigation is the potential for this molecule to act as an inhibitor of the ATPase p97, also known as Valosin-Containing Protein (VCP). The enzyme p97 is a critical regulator of protein homeostasis and is implicated in numerous cellular processes, including protein degradation, DNA repair, and cell cycle control. Its overexpression in various cancers makes it an attractive therapeutic target.

Recent research has identified N-(3-(1H-imidazol-2-yl)phenyl)-3-phenylpropionamide derivatives as a novel class of potent, covalent inhibitors of p97.[4] These compounds leverage a similar imidazole-phenyl-amide core structure and have been shown to covalently bind to the C522 residue of p97, effectively inhibiting its ATPase activity.[4] Given the striking structural similarity, it is highly probable that this compound will exhibit a similar mechanism of action.

The proposed mechanism involves the imidazole ring acting as a key binding element within the p97 active site, positioning the propanamide moiety for interaction with key residues. While the referenced study focused on derivatives with a terminal alkyne for covalent modification, the propanamide itself, or a metabolite thereof, could potentially interact with the C522 residue.

Caption: Proposed covalent inhibition of p97 ATPase by the compound.

This protocol outlines a standard, luminescence-based assay to quantify the ATPase activity of p97 in the presence of the test compound.

Objective: To determine the IC50 value of this compound against recombinant human p97.

Materials:

-

Recombinant human p97 enzyme

-

ATPase-Glo™ Kinase Assay kit (Promega) or similar

-

Test Compound: this compound, dissolved in DMSO

-

Positive Control: A known p97 inhibitor (e.g., CB-5083)

-

384-well white, flat-bottom plates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

Methodology:

-

Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. A typical starting concentration would be 10 mM, diluted down to the nanomolar range.

-

Reaction Setup:

-

To each well of a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (vehicle control).

-

Add 5 µL of a 2x p97 enzyme solution in reaction buffer.

-

Add 2.5 µL of a 4x ATP solution in reaction buffer to initiate the reaction. The final ATP concentration should be at or near the Km for p97.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Signal Generation: Add 10 µL of the ATPase-Glo™ Reagent to each well. This reagent stops the enzymatic reaction and measures the amount of remaining ATP.

-

Luminescence Reading: Incubate the plate for a further 10 minutes at room temperature to allow the luminescent signal to stabilize. Read the luminescence on a plate reader.

-

Data Analysis:

-

The amount of ATP consumed is inversely proportional to the luminescence signal.

-

Normalize the data with the positive control (100% inhibition) and vehicle control (0% inhibition).

-

Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

-

Self-Validation System: The inclusion of both a potent known inhibitor as a positive control and a vehicle (DMSO) control ensures the assay is performing as expected and that any observed effects are due to the test compound and not the solvent.

Section 2.2: Antimicrobial and Antifungal Activity

The prevalence of the imidazole core in antifungal agents makes this a primary area for investigation.[1] The likely mechanism, as with other azoles, would be the inhibition of ergosterol biosynthesis.

A logical workflow would begin with broad-spectrum screening followed by more focused mechanistic studies.

Caption: Workflow for antifungal activity screening and validation.

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Objective: To determine the MIC of this compound against a panel of clinically relevant fungi (e.g., Candida albicans, Aspergillus niger) and bacteria (e.g., Staphylococcus aureus, Escherichia coli).

Materials:

-

Test Compound in DMSO

-

Positive control antibiotics/antifungals (e.g., Fluconazole, Ciprofloxacin)

-

Microbial strains from a reputable culture collection (e.g., ATCC)

-

Appropriate growth media (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

Methodology:

-

Inoculum Preparation: Grow microbial cultures overnight. Dilute the cultures in fresh media to achieve a standardized final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate growth medium. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL. This will halve the concentration of the compound in each well.

-

Controls:

-

Growth Control: Wells containing only media and inoculum (no compound).

-

Sterility Control: Wells containing only media.

-

Positive Control: A serial dilution of a standard antibiotic/antifungal.

-

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Data Presentation: Sample MIC Table

| Compound | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) | S. aureus MIC (µg/mL) |

| Test Compound | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Fluconazole | 8 | >64 | N/A |

| Ciprofloxacin | N/A | N/A | 1 |

Section 2.3: Neurological Activity - Anticonvulsant Potential

The presence of imidazole in compounds with known anticonvulsant activity suggests that this compound could have an effect on the central nervous system.[2] The Maximal Electroshock (MES) test is a widely accepted preclinical model for identifying agents effective against generalized tonic-clonic seizures.[2]

Objective: To assess the anticonvulsant activity of the test compound in a rodent model of generalized seizures.

CAUTION: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

-

Test Compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

-

Positive Control: Phenytoin (a standard anticonvulsant)

-

Rodents (e.g., male Swiss albino mice, 20-25g)

-

Electroconvulsive shock apparatus with corneal electrodes

-

Electrolyte solution (e.g., 0.9% saline)

Methodology:

-

Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

-

Dosing:

-

Divide animals into groups (typically n=8-10 per group).

-

Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses (e.g., 30, 100, 300 mg/kg).

-

Administer the vehicle to the control group and phenytoin to the positive control group.

-

-

Peak Effect Time: Wait for the time of peak drug effect before inducing seizures (e.g., 30-60 minutes post-i.p. administration).

-

Seizure Induction:

-

Apply a drop of saline to the corneal electrodes and place them on the corneas of the mouse.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds).

-

-

Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hind limb extension. The absence of this phase is considered protection.

-

Data Analysis:

-

Calculate the percentage of animals protected in each group.

-

Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.

-

Chapter 3: A Proposed Integrated Research Workflow

A successful investigation into a novel compound requires a logical, phased approach, moving from broad screening to detailed mechanistic and preclinical studies.

Caption: An integrated workflow for the investigation of the compound.

This workflow ensures that resources are directed toward the most promising therapeutic avenues. Initial in vitro screens will quickly identify the primary biological activity. Subsequent mechanism-of-action studies will confirm the molecular target. Structure-activity relationship (SAR) studies, involving the systematic modification of the phenyl ring, propanamide linker, and imidazole moiety, will be crucial for optimizing potency and selectivity. Finally, promising candidates will advance to in vivo efficacy and preliminary safety assessments.

Conclusion

While the biological activity of this compound is yet to be fully elucidated, the existing body of literature on structurally analogous compounds provides a compelling case for its investigation. The imidazole-phenyl-propanamide scaffold is a privileged structure in medicinal chemistry, with demonstrated potential in oncology, infectious disease, and neurology. The most promising initial hypothesis points toward the inhibition of the p97 ATPase, a high-value target in cancer therapy. The experimental protocols and integrated workflow detailed in this guide offer a robust and scientifically rigorous framework for any research team to systematically evaluate this compound, from initial screening to lead optimization. The insights gained from such a study will not only define the therapeutic potential of this specific molecule but also contribute valuable knowledge to the broader field of imidazole-based drug discovery.

References

-

Al-Mohammadi, S., El-Gamal, M., & El-Daly, M. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Chemistry Central Journal, 7(1), 146. Available from: [Link]

-

Nagaraja, O., Bodke, Y. D., Kenchappa, R., & Ravi Kumar, S. (2020). Synthesis and Characterization of 3-[3-(1H-benzimidazol-2-ylsulfanyl)-3-phenyl propanoyl]-2H-chromen-2-one Derivatives as Potential Biological agents. ResearchGate. Available from: [Link]

-

Kumar, A., Kumar, A., Kumar, A., & Singh, A. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Available from: [Link]

-

Patel, H., Vala, H., et al. (2024). One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. Archiv der Pharmazie. Available from: [Link]

-

El-Gamal, M. I., Al-Ammar, N. S., et al. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

-

Kim, H., Lee, J., et al. (2024). The Comparative Metabolism of a Novel Hepatocellular Carcinoma Therapeutic Agent, 2,3-Diamino-N-(4-(benzo[d]thiazol-2-yl)phenyl)propanamide, in Human and Animal Hepatocytes. Pharmaceutics. Available from: [Link]

-

Ahmad, A., Husain, A., et al. (2018). Design, synthesis and therapeutic potential of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues. Future Medicinal Chemistry. Available from: [Link]

-

PubChem. (n.d.). 3-(2-phenyl-1H-imidazol-5-yl)propanamide. PubChem. Available from: [Link]

-

Wang, K., Chen, L., et al. (2023). Synthesis and structure-activity relationships of N - (3 - (1H-imidazol-2-yl) phenyl) - 3-phenylpropionamide derivatives as a novel class of covalent inhibitors of p97/VCP ATPase. European Journal of Medicinal Chemistry. Available from: [Link]

Sources

- 1. 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 3. Design, synthesis and therapeutic potential of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of N - (3 - (1H-imidazol-2-yl) phenyl) - 3-phenylpropionamide derivatives as a novel class of covalent inhibitors of p97/VCP ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(3-(1H-Imidazol-2-yl)phenyl)propanamide CAS number 1799421-12-7

An In-Depth Technical Guide to 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide (CAS 1799421-12-7): A Prospective STING Pathway Inhibitor

Authored by a Senior Application Scientist

Foreword: The Rationale for Novel STING Pathway Modulators

The Stimulator of Interferon Genes (STING) pathway is a cornerstone of the innate immune system, acting as a critical surveillance mechanism for cytosolic DNA, a hallmark of viral infections and cellular damage.[1][2] Upon activation, the STING pathway orchestrates a robust transcriptional response, leading to the production of type I interferons (IFNs) and a cascade of pro-inflammatory cytokines.[1][3] While essential for host defense, aberrant or chronic activation of the STING pathway is implicated in the pathogenesis of a range of autoimmune and inflammatory disorders, including systemic lupus erythematosus (SLE), Aicardi-Goutières syndrome (AGS), and STING-associated vasculopathy with onset in infancy (SAVI).[4][5][6] This pathological overactivation has created a compelling therapeutic rationale for the discovery and development of potent and specific STING inhibitors.[6][7]

This guide introduces This compound (CAS 1799421-12-7), a novel small molecule with structural motifs suggestive of interaction with the STING signaling cascade. Although direct biological data for this specific compound is not yet publicly available, its constituent parts—an imidazole ring, a phenyl linker, and a propanamide tail—are features present in various known bioactive molecules, including those targeting key signaling proteins. This document, therefore, serves as a prospective technical whitepaper, postulating this compound as a candidate STING inhibitor and providing a comprehensive roadmap for its synthesis, characterization, and biological validation.

Compound Profile and Physicochemical Characteristics

IUPAC Name: this compound CAS Number: 1799421-12-7[8] Molecular Formula: C₁₂H₁₃N₃O Molecular Weight: 215.25 g/mol

Structural Features and Inferred Properties:

The molecule's architecture is centered around a 2-phenylimidazole core. The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in medicinal chemistry.[9] It can act as a hydrogen bond donor and acceptor, and its basic nature (pKa of the conjugate acid is ~7.0) allows for potential ionic interactions within a protein binding pocket.[10][11] The phenyl ring provides a rigid scaffold and potential for π-π stacking interactions. The propanamide tail introduces a flexible chain with a primary amide group, capable of forming multiple hydrogen bonds.

| Property | Inferred Characteristic | Rationale |

| Hydrogen Bond Donors | 2 | N-H of imidazole, N-H of amide |

| Hydrogen Bond Acceptors | 2-3 | N of imidazole, O of amide |

| Aromaticity | Yes | Phenyl and imidazole rings |

| Basicity | Weakly basic | Imidazole moiety |

| Solubility | Likely moderate aqueous solubility | Polar amide and imidazole groups may be offset by the hydrophobic phenyl ring. |

| Reactivity | Stable | The core structure is generally stable under physiological conditions. |

Table 1: Predicted physicochemical properties of this compound based on its chemical structure.

Proposed Retrosynthetic Analysis and Synthesis Protocol

The synthesis of this compound can be approached through a convergent strategy, focusing on the formation of the 2-phenylimidazole core followed by side-chain elaboration.

Proposed Synthetic Pathway

Caption: Proposed synthetic route for this compound.

Detailed Synthesis Protocol

Step 1: Synthesis of 2-(3-aminophenyl)-1H-imidazole This step utilizes the Debus-Radziszewski imidazole synthesis, a classic method for forming the imidazole ring.[12]

-

To a solution of 3-aminobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol, add an aqueous solution of glyoxal (40% w/w, 1.1 eq).

-

Add a concentrated solution of ammonium hydroxide (excess, ~10 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the resulting crude solid by column chromatography on silica gel to yield 2-(3-aminophenyl)-1H-imidazole.

Step 2: Synthesis of 3-chloro-N-(3-(1H-imidazol-2-yl)phenyl)propanamide This is a standard acylation reaction.

-

Dissolve 2-(3-aminophenyl)-1H-imidazole (1.0 eq) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) containing a non-nucleophilic base such as triethylamine (1.5 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Add 3-chloropropionyl chloride (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum. The crude product can be used in the next step without further purification or purified by chromatography if necessary.

Step 3: Synthesis of this compound This final step involves a nucleophilic substitution to form the primary amide.

-

Dissolve the crude 3-chloro-N-(3-(1H-imidazol-2-yl)phenyl)propanamide from the previous step in a sealed pressure vessel with a large excess of concentrated aqueous ammonia.

-

Heat the mixture to 60-80°C and stir for 12-24 hours.

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by recrystallization or column chromatography to obtain pure this compound.

Postulated Mechanism of Action: Inhibition of the STING Pathway

The STING protein exists as a dimer in the endoplasmic reticulum (ER) membrane.[13] Upon binding its endogenous ligand, cyclic GMP-AMP (cGAMP), STING undergoes a significant conformational change, leading to oligomerization and translocation to the Golgi apparatus.[1][13] This initiates a downstream signaling cascade involving the phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[1][13] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I IFNs and other inflammatory genes.[13][14]

We hypothesize that This compound acts as a competitive antagonist at the cGAMP binding site on the STING dimer. The planar aromatic core could fit into the hydrophobic pocket, while the imidazole and amide moieties could form key hydrogen bonds with amino acid residues, mimicking interactions made by the native ligand but without inducing the activating conformational change. This would lock STING in its inactive state, preventing downstream signaling.

Caption: The cGAS-STING signaling pathway and the hypothesized point of inhibition.

Experimental Validation Workflow

To validate the hypothesis that this compound is a STING inhibitor, a multi-tiered experimental approach is required, progressing from biochemical assays to cell-based functional readouts.

Caption: A tiered workflow for validating STING inhibitory activity.

Tier 1: In Vitro Biochemical Assays

Objective: To determine if the compound directly interacts with the STING protein and inhibits its immediate downstream signaling.

Protocol 4.1.1: STING Competitive Binding Assay (HTRF)

This assay quantitatively measures the ability of the test compound to displace a known ligand from the cGAMP binding pocket of STING.

-

Reagents: Recombinant human STING protein, biotinylated cGAMP, Europium cryptate-labeled anti-tag antibody (e.g., anti-His), and Streptavidin-XL665.

-

Procedure:

-

Add recombinant STING protein to a low-volume 384-well assay plate.

-

Add serial dilutions of this compound or a known inhibitor control (e.g., H-151).

-

Add a fixed concentration of biotinylated cGAMP to all wells.

-

Incubate for 60 minutes at room temperature to allow for binding competition.

-

Add the HTRF detection reagents (anti-tag-Europium and Streptavidin-XL665).

-

Incubate for another 60 minutes at room temperature.

-

Read the plate on an HTRF-compatible microplate reader, measuring emission at 665 nm and 620 nm.

-

-

Data Analysis: The HTRF ratio (665nm/620nm) is proportional to the amount of biotin-cGAMP bound to STING. A decrease in the ratio indicates displacement by the test compound. Calculate the IC₅₀ value from the dose-response curve.[13]

Tier 2: Cell-Based Functional Assays

Objective: To confirm that the compound can inhibit STING pathway activation in a cellular context, leading to a functional downstream effect.

Protocol 4.2.1: ISRE-Luciferase Reporter Assay

This assay uses a human monocytic cell line (THP-1) engineered to express luciferase under the control of an IFN-stimulated response element (ISRE).

-

Cell Line: THP-1 Dual™ cells (InvivoGen) or similar.

-

Procedure:

-

Seed THP-1 reporter cells in a 96-well plate and differentiate into macrophage-like cells with PMA for 24 hours if required.

-

Pre-incubate the cells with serial dilutions of this compound for 1-2 hours.

-

Stimulate the cells with a STING agonist, such as 2'3'-cGAMP or DMXAA, at a concentration known to induce a robust response (e.g., EC₈₀).

-

Incubate for 18-24 hours at 37°C.

-

Lyse the cells and add a luciferase substrate reagent (e.g., QUANTI-Luc™).

-

Measure the luminescence signal using a microplate luminometer.

-

-

Data Analysis: Normalize the luminescence signal to a vehicle control. Plot the normalized signal against the compound concentration to determine the IC₅₀ for pathway inhibition.[13][15][16]

Protocol 4.2.2: Cytokine Release Assay (ELISA)

This assay directly measures the production of key downstream cytokines, such as IFN-β, IL-6, and TNF-α.

-

Cell Line: Human peripheral blood mononuclear cells (PBMCs) or THP-1 cells.

-

Procedure:

-

Plate PBMCs or differentiated THP-1 cells in a 96-well plate.

-

Pre-treat cells with various concentrations of the test compound for 1-2 hours.

-

Activate the STING pathway using a suitable agonist (e.g., 2'3'-cGAMP). Include unstimulated and vehicle-stimulated controls.

-

Incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Quantify the concentration of IFN-β (and other cytokines like IL-6, TNF-α) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[15][17]

-

-

Data Analysis: Generate dose-response curves for the inhibition of each cytokine and calculate the respective IC₅₀ values.

Anticipated Data and Interpretation

Successful validation of the hypothesis would yield the following quantitative results, which can be summarized for clear interpretation.

| Assay | Parameter Measured | Anticipated Result for an Active Inhibitor |

| STING HTRF Binding Assay | IC₅₀ (Binding Affinity) | < 10 µM |

| ISRE-Luciferase Reporter Assay | IC₅₀ (Pathway Inhibition) | < 10 µM |

| IFN-β ELISA | IC₅₀ (Functional Inhibition) | < 15 µM |

| IL-6 ELISA | IC₅₀ (Functional Inhibition) | < 20 µM |

Table 2: Hypothetical data summary for this compound as a STING inhibitor.

A compound demonstrating potency in the low micromolar or nanomolar range across these assays would be considered a promising lead for further development. Concordance between the binding affinity (HTRF assay) and cellular functional inhibition (reporter and cytokine assays) would provide strong evidence that the compound's mechanism of action is indeed through direct STING antagonism.

Conclusion and Future Directions

This technical guide has outlined a comprehensive, hypothesis-driven framework for the evaluation of This compound as a novel inhibitor of the STING pathway. By leveraging its suggestive chemical structure, we have proposed a viable synthetic route and a rigorous, multi-tiered validation workflow. The detailed protocols provided serve as a practical guide for researchers aiming to characterize this and similar molecules.

Should the experimental data align with the anticipated results, this compound would represent a valuable new chemical scaffold for the development of therapeutics for STING-driven diseases. Future work would focus on lead optimization to improve potency and pharmacokinetic properties, selectivity profiling against other innate immune pathways, and eventual efficacy testing in animal models of autoimmune and inflammatory diseases.

References

-

Li, Y., et al. (2021). STING inhibitors target the cyclic dinucleotide binding pocket. Proceedings of the National Academy of Sciences, 118(24), e2026522118. Available at: [Link]

-

Kim, S., et al. (2022). Development of Small-Molecule STING Activators for Cancer Immunotherapy. International Journal of Molecular Sciences, 23(19), 11894. Available at: [Link]

-

cGAS-STING Signaling Pathway. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

-

Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development. (2024). ICE Bioscience. Available at: [Link]

-

Targeting STING Pathway and Mediated Enzymes. (n.d.). Eurofins Discovery. Retrieved from [Link]

-

Stetson, D. B., & Medzhitov, R. (2006). Approaches to Determine Expression of Inflammatory Cytokines. In Current Protocols in Immunology. John Wiley & Sons, Inc. Available at: [Link]

-

Schematic diagram of cGAS-STING signaling pathway. (n.d.). ResearchGate. Retrieved from [Link]

-

Luo, L., et al. (2021). Development of small molecule inhibitors/agonists targeting STING for disease. Biomedicine & Pharmacotherapy, 134, 110945. Available at: [Link]

-

Synthesis of propanamide derivative. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Characterization of 3-[3-(1H-benzimidazol-2-ylsulfanyl)-3-phenyl propanoyl]-2H-chromen-2-one Derivatives as Potential Biological agents. (2020). ResearchGate. Available at: [Link]

-

Chang, J., et al. (2018). A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists. Antiviral Research, 147, 1-10. Available at: [Link]

-

de Oliveira, C. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 15(9), 1085. Available at: [Link]

-

Vila, I. K., et al. (2022). Protocol to induce and assess cGAS-STING pathway activation in vitro. STAR Protocols, 3(2), 101375. Available at: [Link]

- Method for synthesizing 2-phenylimidazole compounds. (2011). Google Patents. CN102250010A.

-

A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists. (2017). National Institutes of Health. Available at: [Link]

-

Protocol to induce and assess cGAS-STING pathway activation in vitro. (2022). ResearchGate. Available at: [Link]

-

Kwon, H., et al. (2023). Targeting STING oligomerization with small-molecule inhibitors. Proceedings of the National Academy of Sciences, 120(33), e2302720120. Available at: [Link]

-

Lamot, L., et al. (2019). Methods for type I interferon detection and their relevance for clinical utility and improved understanding of rheumatic diseases. Clinical and Experimental Rheumatology, 37(6), 1077-1083. Available at: [Link]

-

Acar, Ç., et al. (2018). Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase. Bioorganic Chemistry, 80, 447-458. Available at: [Link]

-

Overview of the Synthesis Method of 2-Phenylimidazole. (2023). Caloong Chemical Co., Ltd. Retrieved from [Link]

-

Synthesis of Arylsulphonamoyl Phe-Gly-Dipeptide Carboxamide Derivatives and Their In-Silico and In-Vitro Properties. (2023). UKR Publisher. Available at: [Link]

-

Imidazole. (n.d.). Wikipedia. Retrieved from [Link]

- Process for preparing felbamate, 2-phenyl-1,3-propanediol and intermediates. (1994). Google Patents. WO1994006737A1.

-

The cGAS-STING screening cascade facilitates new drug discovery. (2022). Journal for ImmunoTherapy of Cancer, 10(Suppl 2), A1046. Available at: [Link]

-

2-Phenylimidazole: Structure, Properties, Synthesis, and Industrial Applications. (2023). Caloong Chemical Co., Ltd. Retrieved from [Link]

-

Li, T., et al. (2021). Potential Therapeutic Value of the STING Inhibitors. International Journal of Molecular Sciences, 22(16), 8687. Available at: [Link]

-

cGAS–STING cytosolic DNA sensing pathway. (n.d.). Wikipedia. Retrieved from [Link]

-

Quantification of selected cytokines... in DBS and plasma using MSD V-PLEX platform. (n.d.). Vitas.no. Retrieved from [Link]

-

Wang, Y., et al. (2024). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 15(6), 1635-1650. Available at: [Link]

- Preparation method for propanamide. (2015). Google Patents. CN104987297A.

-

Al-Ostoot, F. H., et al. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Toxicology and Applied Pharmacology Insights. Available at: [Link]

-

IMIDAZOLE: SYNTHESIS, PROPERTIES AND BIOLOGICAL ACTIVITY. (2013). PharmaTutor. Retrieved from [Link]

-

cGAS STING Signalling Pathway. (2024). YouTube. Available at: [Link]

- Method for preparing 2-phenylimidazole. (2016). Google Patents. CN105884690A.

-

Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2021). Journal of Young Pharmacists, 13(2), 145-150. Available at: [Link]

-

Pham, P., et al. (2021). Detecting single cell interferon-beta production using a fluorescent reporter telomerase-immortalized human fibroblast cell line. STAR Protocols, 2(2), 100438. Available at: [Link]

-

Pro-inflammatory and Anti-inflammatory Interleukins in Various Diseases 2.0. (n.d.). MDPI. Retrieved from [Link]

-

Imidazole | C3H4N2 | CID 795. (n.d.). PubChem. Retrieved from [Link]

-

Kärkäs, M. D., & Porco, J. A., Jr. (2019). Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines. RSC Advances, 9(2), 998-1002. Available at: [Link]

Sources

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Development of small molecule inhibitors/agonists targeting STING for disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. jitc.bmj.com [jitc.bmj.com]

- 7. Potential Therapeutic Value of the STING Inhibitors | MDPI [mdpi.com]

- 8. This compound | 1799421-12-7 [chemicalbook.com]

- 9. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tsijournals.com [tsijournals.com]

- 11. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. caloongchem.com [caloongchem.com]

- 13. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 16. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantification of selected cytokines ( IFN-gamma, IL-1beta, IL-2, IL-4, IL-6, IL-8, IL-10, IL-12p70, Il-13, TNF-alfa) in DBS and plasma using MSD V-PLEX platform â Vitas Analytical Services [vitas.no]

Unlocking the Therapeutic Potential of 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide: A Guide to Target Identification and Validation

Abstract

This technical guide provides a comprehensive framework for identifying and validating the therapeutic targets of the novel small molecule, 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide. In the absence of direct empirical data for this specific compound, we present a scientifically rigorous approach grounded in the established pharmacology of its core structural motifs: the imidazole ring and the phenylpropanamide scaffold. This document is intended for researchers, scientists, and drug development professionals, offering both a strategic overview and detailed experimental protocols to elucidate the compound's mechanism of action and unlock its therapeutic promise. We will explore potential target classes, including protein kinases and neurological enzymes, and provide in-depth methodologies for target identification and engagement studies.

Introduction: Deconstructing this compound for Therapeutic Clues